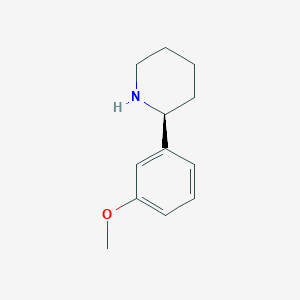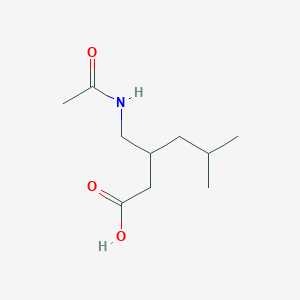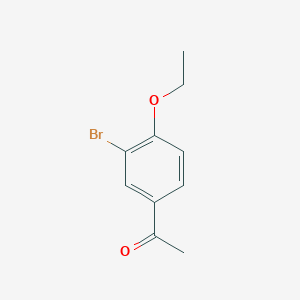![molecular formula C12H15NO5S B11723452 3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B11723452.png)
3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid is an organic compound with the molecular formula C12H15NO5S It is known for its unique chemical structure, which includes an ethylsulfamoyl group and a methoxyphenyl group attached to a prop-2-enoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-methoxybenzaldehyde and ethylamine.
Formation of Intermediate: The first step involves the reaction of 4-methoxybenzaldehyde with ethylamine to form an intermediate compound.
Sulfonation: The intermediate compound is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Condensation: The sulfonated intermediate is then condensed with acetic anhydride to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The compound can undergo substitution reactions, where the ethylsulfamoyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Corresponding sulfonic acids or sulfoxides.
Reduction Products: Reduced sulfonyl derivatives.
Substitution Products: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid can be compared with other similar compounds, such as:
3-[3-(methylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid: Similar structure but with a methyl group instead of an ethyl group.
3-[3-(ethylsulfamoyl)-4-hydroxyphenyl]prop-2-enoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H15NO5S |
|---|---|
Peso molecular |
285.32 g/mol |
Nombre IUPAC |
3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H15NO5S/c1-3-13-19(16,17)11-8-9(5-7-12(14)15)4-6-10(11)18-2/h4-8,13H,3H2,1-2H3,(H,14,15) |
Clave InChI |
KXJVOVHMKUJLRY-UHFFFAOYSA-N |
SMILES canónico |
CCNS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B11723406.png)

![1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B11723415.png)

![(S)-4-[(R)-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione](/img/structure/B11723426.png)



